7-Methyl docetaxel
Overview
Description
7-Methyl docetaxel is a semi-synthetic derivative of docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers, including breast, lung, and prostate cancers. This compound is part of the taxane family, which is known for its ability to stabilize microtubules and inhibit cell division, thereby exerting cytotoxic effects on rapidly dividing cancer cells .
Scientific Research Applications
7-Methyl docetaxel has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of methylation on the pharmacokinetics and pharmacodynamics of taxanes.
Biology: Researchers use it to investigate the mechanisms of microtubule stabilization and cell division inhibition.
Medicine: It is being explored as a potential chemotherapeutic agent with improved efficacy and reduced side effects compared to docetaxel.
Industry: The compound is used in the development of novel drug delivery systems, such as nanoparticles and micelles, to enhance the solubility and bioavailability of chemotherapeutic agents .
Mechanism of Action
Docetaxel, the parent compound of 7-Methyl docetaxel, reversibly binds to microtubulin with high affinity in a 1:1 stoichiometric ratio, allowing it to prevent cell division and promote cell death . Compared to paclitaxel, docetaxel is two times more potent as an inhibitor of microtubule depolymerization .
Safety and Hazards
Docetaxel may lead to undesired outcomes such as hepatic impairment, hematologic effects, enterocolitis and neutropenic colitis, hypersensitivity reactions, fluid retention, second primary malignancies, embryo-fetal toxicity, and tumor lysis syndrome . Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Future Directions
Nanotechnology has the capacity to be applied to many facets of life, offering a solution to existing issues . The progression in science and technology has delivered toward the synthesis and development of nanoparticles . The concept of nanopharmaceuticals has been employed by adding additional functionalities to the existing active compounds . Therefore, profiling the pharmacokinetic analysis will enable us to review the treatment outcome to overcome their adverse properties, provide a broad overview, and deliver remarkable ways to advance the use of nanoparticles in the biomedical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl docetaxel typically involves the modification of docetaxel through methylation at the 7th position. The process begins with the extraction of 10-deacetylbaccatin III from the needles of the European yew tree (Taxus baccata). This intermediate is then subjected to a series of chemical reactions, including esterification, acylation, and methylation, to produce this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure liquid chromatography (HPLC) for purification and quality control. The large-scale synthesis also incorporates advanced techniques such as continuous flow chemistry to enhance yield and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl docetaxel undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: The methyl group at the 7th position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and conditions like elevated temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Comparison with Similar Compounds
Docetaxel: The parent compound, known for its potent anticancer activity.
Paclitaxel: Another taxane with similar mechanisms of action but different pharmacokinetic properties.
Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy against certain resistant cancer cell lines
Uniqueness: 7-Methyl docetaxel is unique due to its methylation at the 7th position, which can potentially enhance its pharmacokinetic properties, such as solubility and bioavailability. This modification may also reduce the compound’s susceptibility to drug resistance mechanisms, making it a promising candidate for further development in cancer therapy .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H55NO14/c1-23-27(56-38(51)33(48)31(25-16-12-10-13-17-25)45-39(52)59-40(3,4)5)21-44(53)36(57-37(50)26-18-14-11-15-19-26)34-42(8,35(49)32(47)30(23)41(44,6)7)28(54-9)20-29-43(34,22-55-29)58-24(2)46/h10-19,27-29,31-34,36,47-48,53H,20-22H2,1-9H3,(H,45,52)/t27-,28-,29+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHAXHLPSYZREI-BGKJQISDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H55NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
821.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420767-25-4 | |
Record name | 7-Methyl docetaxel | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1420767254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-METHYL DOCETAXEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX7R2617C2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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